molecular formula C8H4ClF5 B1391520 1-Chloro-4-(difluoromethyl)-2-(trifluoromethyl)benzene CAS No. 1214338-35-8

1-Chloro-4-(difluoromethyl)-2-(trifluoromethyl)benzene

Cat. No.: B1391520
CAS No.: 1214338-35-8
M. Wt: 230.56 g/mol
InChI Key: XZXGQGCDRSFMHU-UHFFFAOYSA-N
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Description

1-Chloro-4-(difluoromethyl)-2-(trifluoromethyl)benzene is a halogenated aromatic compound with the molecular formula C8H4ClF5. This compound is characterized by the presence of both difluoromethyl and trifluoromethyl groups attached to a benzene ring, along with a chlorine atom. It is used in various industrial applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-Chloro-4-(difluoromethyl)-2-(trifluoromethyl)benzene typically involves halogenation and fluorination reactions. One common method includes the chlorination of 4-(difluoromethyl)-2-(trifluoromethyl)benzene using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled temperature and pressure conditions to ensure the selective substitution of hydrogen atoms with chlorine.

Industrial production methods often involve large-scale halogenation processes where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors and advanced separation techniques helps in achieving high efficiency in the production of this compound.

Chemical Reactions Analysis

1-Chloro-4-(difluoromethyl)-2-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: This compound can participate in nucleophilic aromatic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide, amine, or thiolate ions. Common reagents include sodium hydroxide, ammonia, and thiols.

    Oxidation Reactions: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst, resulting in the formation of the corresponding benzene derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide yields 4-(difluoromethyl)-2-(trifluoromethyl)phenol.

Scientific Research Applications

1-Chloro-4-(difluoromethyl)-2-(trifluoromethyl)benzene has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of novel therapeutic agents.

    Industry: It is used as a solvent and intermediate in the production of dyes, coatings, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Chloro-4-(difluoromethyl)-2-(trifluoromethyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The presence of halogen atoms and fluorinated groups enhances its ability to form strong interactions with biological molecules, potentially inhibiting or modulating their activity. The exact pathways and molecular targets are subject to ongoing research.

Comparison with Similar Compounds

1-Chloro-4-(difluoromethyl)-2-(trifluoromethyl)benzene can be compared with other halogenated aromatic compounds such as:

    1-Chloro-4-(trifluoromethyl)benzene: This compound lacks the difluoromethyl group, making it less reactive in certain substitution reactions.

    1-Chloro-2-(trifluoromethyl)benzene: The position of the trifluoromethyl group affects the compound’s reactivity and physical properties.

    4-Chlorobenzotrifluoride: This compound is similar but does not contain the difluoromethyl group, leading to differences in its chemical behavior and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct reactivity and properties compared to its analogs.

Biological Activity

1-Chloro-4-(difluoromethyl)-2-(trifluoromethyl)benzene, also known as a fluorinated aromatic compound, has garnered attention in various fields due to its unique chemical properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its toxicity, potential therapeutic applications, and relevant research findings.

  • IUPAC Name : this compound
  • CAS Number : 1214338-35-8
  • Molecular Formula : C8H3ClF5
  • Molecular Weight : 233.55 g/mol

Biological Activity Overview

The biological activity of this compound has been examined primarily in the context of its toxicity and potential applications in pharmacology.

Toxicological Studies

  • Acute Toxicity :
    • In a study involving oral administration to rats, significant toxic effects were observed at high doses. The no-observed-adverse-effect level (NOAEL) was determined to be 10 mg/kg based on kidney and liver effects at higher doses .
    • Clinical signs included alterations in body weight and organ weights, particularly in the liver and kidneys .
  • Chronic Toxicity :
    • Long-term exposure studies indicate that the compound may lead to hepatocellular hypertrophy and nephropathy, particularly at concentrations above 50 mg/kg .
    • Changes in hematological parameters were noted, including leukocyte and lymphocyte counts, suggesting potential immunotoxic effects .
  • Carcinogenic Potential :
    • The compound has been nominated for further studies by the National Toxicology Program (NTP) due to concerns regarding its carcinogenic potential based on its structural properties and observed toxic effects .

Pharmacological Applications

  • Antimicrobial Activity :
    • Preliminary studies suggest that fluorinated compounds can exhibit antimicrobial properties. While specific data on this compound is limited, similar compounds have shown efficacy against various microbial strains, indicating potential for further exploration .
  • Insecticidal Activity :
    • A quantitative structure-activity relationship (QSAR) analysis indicated that structurally similar compounds possess larvicidal activities against pests such as Plutella xylostella, suggesting that this compound could be investigated for agricultural applications .

Case Study 1: Occupational Exposure

A study assessing occupational exposure to similar chlorinated compounds found that workers in manufacturing environments were exposed to concentrations below 10 ppm, with varying levels of exposure depending on the task performed. This highlights the importance of monitoring exposure levels in industrial settings to mitigate health risks associated with inhalation of volatile organic compounds .

Case Study 2: Environmental Impact

Research into the environmental persistence of fluorinated compounds suggests that they may accumulate in ecosystems, potentially leading to toxic effects on wildlife. Further studies are needed to evaluate the ecological risks associated with this compound specifically .

Research Findings Summary Table

Study FocusKey FindingsReference
Acute ToxicityNOAEL = 10 mg/kg; liver and kidney effects observed
Chronic ToxicityHepatocellular hypertrophy at >50 mg/kg
Antimicrobial ActivityPotential activity against microbial strains
Insecticidal ActivitySimilar compounds show larvicidal activity
Occupational ExposureExposures <10 ppm in manufacturing settings

Properties

IUPAC Name

1-chloro-4-(difluoromethyl)-2-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClF5/c9-6-2-1-4(7(10)11)3-5(6)8(12,13)14/h1-3,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZXGQGCDRSFMHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)F)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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